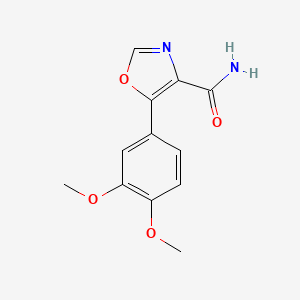![molecular formula C19H25N3O3 B12888318 5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid CAS No. 5995-78-8](/img/structure/B12888318.png)
5-{[3-Tert-butyl-1-(3-methylphenyl)-1h-pyrazol-5-yl]amino}-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is a complex organic compound that features a pyrazole ring substituted with tert-butyl and m-tolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common route includes the formation of the pyrazole ring followed by the introduction of the tert-butyl and m-tolyl groups. The final step involves the attachment of the amino and oxopentanoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the m-tolyl group.
Reduction: Reduction reactions can occur at the oxopentanoic acid moiety.
Substitution: The tert-butyl and m-tolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the m-tolyl group can yield carboxylic acids, while reduction of the oxopentanoic acid moiety can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure makes it a potential candidate for enzyme inhibition studies.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The pyrazole ring and the amino group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-((3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
- 5-((3-(tert-Butyl)-1-(o-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
- 5-((3-(tert-Butyl)-1-(phenyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid
Uniqueness
The uniqueness of 5-((3-(tert-Butyl)-1-(m-tolyl)-1H-pyrazol-5-yl)amino)-5-oxopentanoic acid lies in its specific substitution pattern on the pyrazole ring. The presence of both tert-butyl and m-tolyl groups provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
5995-78-8 |
|---|---|
Molekularformel |
C19H25N3O3 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
5-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H25N3O3/c1-13-7-5-8-14(11-13)22-16(12-15(21-22)19(2,3)4)20-17(23)9-6-10-18(24)25/h5,7-8,11-12H,6,9-10H2,1-4H3,(H,20,23)(H,24,25) |
InChI-Schlüssel |
HJCJHELMIWFHMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





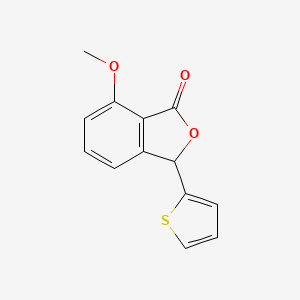

![5-{[(1-Ethynylcyclohexyl)oxy]methyl}-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B12888281.png)
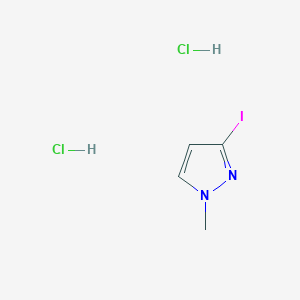
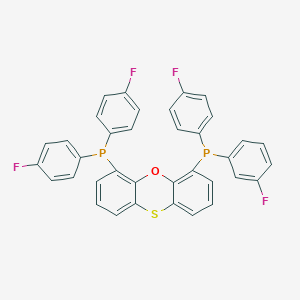
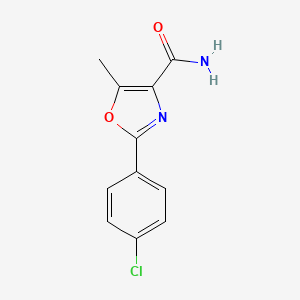
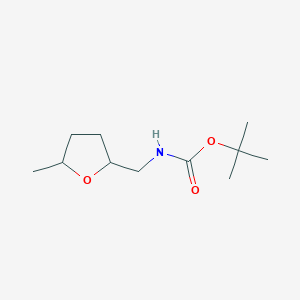
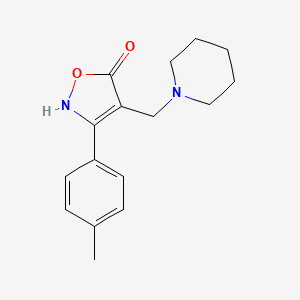
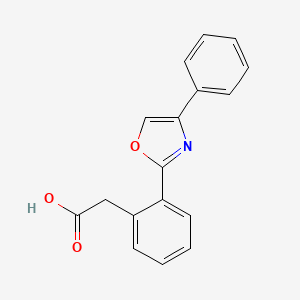
![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
